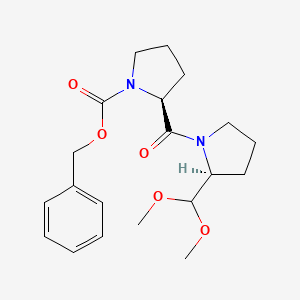
Z-Pro-Pro-aldehyde-dimethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate is a complex organic compound that features a benzyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Pro-Pro-aldehyde-dimethyl acetal typically involves multi-step organic reactions. One common method includes the protection of the pyrrolidine nitrogen, followed by the introduction of the benzyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which Z-Pro-Pro-aldehyde-dimethyl acetal exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (2S)-2-[(2S)-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate
- Benzyl (2S)-2-[(2S)-2-(ethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate
Uniqueness
What sets Z-Pro-Pro-aldehyde-dimethyl acetal apart from similar compounds is its unique dimethoxymethyl group. This group enhances its reactivity and binding affinity, making it particularly useful in specific applications .
Propiedades
Fórmula molecular |
C20H28N2O5 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-25-19(26-2)17-11-7-12-21(17)18(23)16-10-6-13-22(16)20(24)27-14-15-8-4-3-5-9-15/h3-5,8-9,16-17,19H,6-7,10-14H2,1-2H3/t16-,17-/m0/s1 |
Clave InChI |
FWRIGQASSHUNQU-IRXDYDNUSA-N |
SMILES |
COC(C1CCCN1C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)OC |
SMILES isomérico |
COC([C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)OC |
SMILES canónico |
COC(C1CCCN1C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















